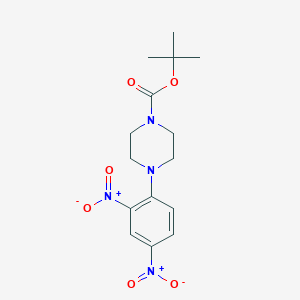
Tert-butyl4-(2,4-dinitrophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound features a tert-butyl group, a dinitrophenyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Reaction with Dinitrophenyl Derivative: The piperazine is reacted with a dinitrophenyl derivative under controlled conditions.
Formation of the Final Product: The resulting intermediate is then treated with tert-butyl chloroformate to form the final product.
The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the dinitrophenyl group play crucial roles in its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, affecting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate
These compounds share the piperazine ring and the tert-butyl group but differ in the substituents on the phenyl ring. The unique combination of the dinitrophenyl group in tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H20N4O6 |
|---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
tert-butyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O6/c1-15(2,3)25-14(20)17-8-6-16(7-9-17)12-5-4-11(18(21)22)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
QIYZSWCPFRTMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


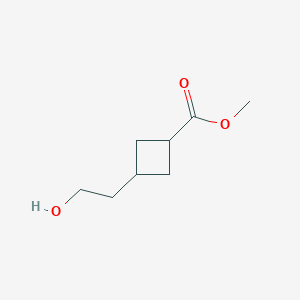
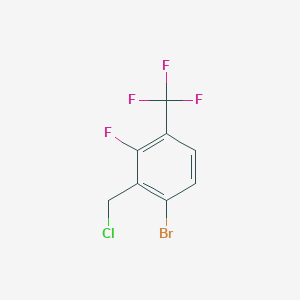
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
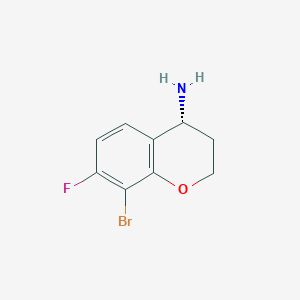

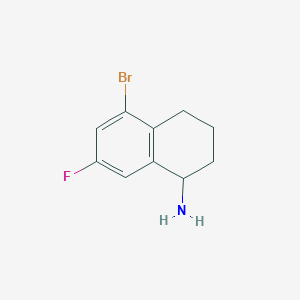


![1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13027037.png)
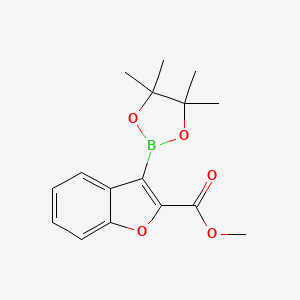
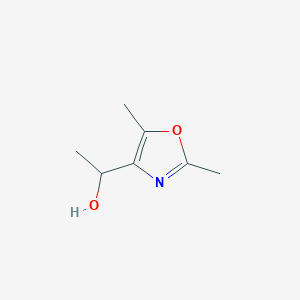

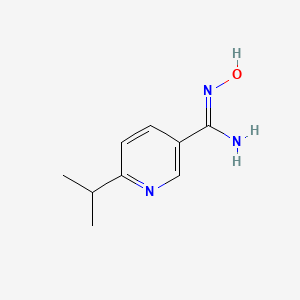
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)
